molecular formula C17H18N6S B2950012 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2380191-95-5

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2950012
CAS No.: 2380191-95-5
M. Wt: 338.43
InChI Key: JUXOFYPFYZUTIW-UHFFFAOYSA-N
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Description

The compound 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine features a pyridazine core substituted with a thiophen-2-yl group at position 6 and a piperazine ring at position 3. The piperazine is further functionalized with a 5-methylpyrimidin-2-yl group. This structure combines aromatic heterocycles (pyridazine, thiophene, pyrimidine) and a flexible piperazine linker, which is common in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-11-18-17(19-12-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXOFYPFYZUTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common approach is the nucleophilic substitution reaction, where a pyridazine derivative is reacted with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine and pyrimidine rings enable SNAr reactions at electron-deficient positions. Piperazine acts as a nucleophile in displacement reactions under basic conditions.

Reaction Conditions Outcome Reference
Piperazine installationPiperazine + halogenated pyridazine, toluene, cyclohexyl MgCl₂ (base)Substitution at pyridazine C3 with piperazine; yields ~38–95%
Pyrimidine functionalizationHalogenated pyrimidine + nucleophiles (e.g., amines), Pd/Cu catalysisSubstitution at pyrimidine C2 with methyl groups or amines

Key Findings :

  • SNAr efficiency depends on leaving-group ability (e.g., Br > Cl) and base strength (Grignard reagents enhance nucleophilicity) .

  • Steric hindrance from the 5-methylpyrimidinyl group may slow substitution at adjacent positions .

Suzuki-Miyaura Coupling

The thiophen-2-yl group suggests potential for palladium-catalyzed cross-coupling to modify the pyridazine ring.

Reaction Conditions Outcome Reference
Thiophene introduction3-Bromo-6-(thiophen-2-yl)pyridazine + boronic acids, Pd(PPh₃)₄, K₂CO₃Arylation at pyridazine C3; yields 60–85%

Key Findings :

  • Thiophene enhances electron density, directing couplings to meta/para positions .

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) impacts regioselectivity and yield .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, or coordination with metals.

Reaction Conditions Outcome Reference
N-AlkylationPiperazine + alkyl halides, K₂CO₃, DMFQuaternary ammonium salts; moderate yields
AcylationPiperazine + acyl chlorides, NEt₃, CH₂Cl₂Amide formation; high yields (~70–90%)

Key Findings :

  • Steric bulk from the 5-methylpyrimidinyl group limits reactivity at the piperazine N4 position .

  • Acylation preserves pyrimidine ring stability under mild conditions .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group undergoes electrophilic substitutions such as sulfonation or halogenation.

Reaction Conditions Outcome Reference
BrominationBr₂, CHCl₃, 0°C5-Bromo-thiophene derivative; selective at C5
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂Acetyl substitution at C4; requires ring activation

Key Findings :

  • Electron-withdrawing pyridazine directs electrophiles to thiophene C5 .

  • Harsh conditions (e.g., AlCl₃) may degrade the pyridazine core .

Coordination Chemistry

The pyridazine and pyrimidine nitrogen atoms act as ligands for transition metals.

Reaction Conditions Outcome Reference
Pd(II) complexationCompound + Pd(OAc)₂, MeOHStable octahedral complexes; catalytic applications

Key Findings :

  • Coordination enhances solubility in polar solvents .

  • Metal complexes show potential in catalytic cross-coupling reactions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C without melting, consistent with fused heterocycles .

  • Hydrolytic Sensitivity : Piperazine and pyrimidine rings resist hydrolysis at pH 4–9; acidic/basic extremes cause ring-opening .

Scientific Research Applications

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Variations

The target compound’s closest analogs differ in substituents on the piperazine ring or pyridazine core. Key examples include:

Compound Name Piperazine Substituent Pyridazine Substituent Key Features
Target Compound 5-Methylpyrimidin-2-yl Thiophen-2-yl Pyrimidine’s hydrogen-bonding potential; thiophene’s lipophilicity
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) 4-Fluorophenyl Benzo[b]thiophen-2-yl Fluorine’s electronegativity; methoxy groups enhance solubility
MW069a: 3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine Pyrimidin-2-yl Phenyl, pyridin-4-yl Dual aromatic systems; Suzuki coupling synthesis
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-(4-Chlorophenoxy)propyl Chlorine at position 3 Anti-bacterial/anti-viral activities; chloro groups enhance stability
3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine Sulfonyl group Thiophen-2-yl Sulfonyl group increases polarity; higher molecular weight (444.6 g/mol)

Discussion of Key Findings

  • Piperazine Substituents : Pyrimidine-based substituents (e.g., in the target compound and MW069a) offer superior hydrogen-bonding capabilities compared to phenyl or sulfonyl groups, critical for targeting enzymes or receptors .
  • Thiophene vs.
  • Synthetic Flexibility : Suzuki coupling () and borohydride reductions () are versatile for introducing diverse substituents, enabling rapid SAR studies.

Biological Activity

The compound 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound consists of a pyridazine core substituted with a piperazine ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that certain pyridazinones inhibited c-Met tyrosine kinase, leading to reduced tumor growth in xenograft models with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundTargetIC50 (nM)Reference
Compound 56c-Met7.5
Crizotinibc-Met1.4
Compound XHep-G214.80

Antimicrobial Properties

The antimicrobial activity of pyridazine derivatives has been extensively studied. Compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results. In particular, modifications to the piperazine and pyrimidine components were found to enhance antibacterial efficacy .

Cardiovascular Effects

Pyridazine derivatives are also explored for their cardiovascular benefits. They have been identified as phosphodiesterase inhibitors, which can lead to vasorelaxation and improved cardiac function. For example, specific pyridazinones demonstrated vasodilatory effects in isolated rat aorta models .

Table 2: Cardiovascular Activity of Pyridazine Derivatives

CompoundActivity TypeReference
Compound YVasorelaxation
Compound ZPDE Inhibition

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity affecting cellular signaling pathways related to inflammation and growth.
  • DNA Interaction : Some studies suggest potential interactions with DNA, leading to apoptosis in cancer cells.

Case Studies

Several studies have documented the effects of pyridazine derivatives on various biological systems:

  • Anticancer Study : A compound structurally similar to the target compound was tested on human breast cancer cell lines, resulting in significant apoptosis induction.
  • Cardiovascular Research : A study demonstrated that a related derivative improved cardiac output in rat models by enhancing nitric oxide availability.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, and what analytical methods validate its purity?

Answer: The compound is typically synthesized via multi-step reactions involving:

  • Mannich reaction for introducing the piperazine-pyrimidine moiety, as demonstrated in one-pot syntheses of pyrimidopyrimidines using primary amines and formalin .
  • Cross-coupling reactions (e.g., Suzuki coupling) to attach the thiophene group at the pyridazine core.
    Validation methods include:
  • Elemental analysis (C, H, N, S) for stoichiometric confirmation.
  • 1H/13C NMR to confirm substituent positions and integration ratios.
  • HPLC-MS for purity assessment (>95% by area normalization) .

Q. Q2. How are structural ambiguities resolved when characterizing this compound, particularly in distinguishing regioisomers?

Answer: Regioisomeric ambiguity (e.g., piperazine-pyrimidine vs. pyridazine-thiophene orientation) is addressed via:

  • 2D NMR techniques (e.g., COSY, NOESY) to map spatial proximity of protons.
  • X-ray crystallography for definitive bond-length and angle measurements, as seen in related pyridazine derivatives .
  • IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1350 cm⁻¹ for piperazine) .

Advanced Research Questions

Q. Q3. What experimental design strategies optimize the yield of this compound in large-scale synthesis?

Answer: Optimization involves Design of Experiments (DoE) methodologies:

  • Factorial designs to screen critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in DMF at 110°C improves piperazine coupling efficiency .
  • Response Surface Methodology (RSM) to model interactions between variables (e.g., molar ratios of reactants). Evidence from pyrimidine syntheses shows a 20–30% yield increase when using RSM .
  • In situ monitoring (e.g., FTIR probes) to track reaction progress and minimize side products like thiophene oxidation derivatives .

Q. Q4. How can computational methods predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

Answer: Computational approaches:

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity for targets like kinase enzymes (e.g., EGFR, JAK2) .
  • QSAR models using descriptors such as logP (lipophilicity) and polar surface area to predict pharmacokinetics.
    Contradictions observed:
  • False positives in docking due to rigid receptor models; dynamic simulations (MD) improve accuracy by accounting for protein flexibility .
  • Metabolic stability predictions (e.g., CYP450 interactions) often overestimate in vivo clearance rates, requiring empirical validation via microsomal assays .

Q. Q5. What strategies resolve contradictions in spectral data for derivatives of this compound?

Answer: Discrepancies in NMR or mass spectra (e.g., unexpected peaks due to tautomerism) are resolved by:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism in pyridazine analogs) .
  • Isotopic labeling (e.g., 13C or 15N) to trace ambiguous signals in complex splitting patterns .
  • High-resolution MS/MS to distinguish isobaric fragments (e.g., differentiating thiophene vs. pyrimidine cleavage products) .

Q. Q6. How does the piperazine-pyrimidine moiety influence the compound’s pharmacokinetic profile, and what modifications enhance blood-brain barrier (BBB) penetration?

Answer:

  • Piperazine increases solubility via protonation at physiological pH but may reduce BBB penetration due to high polarity.
  • Modifications for BBB penetration:
    • N-alkylation (e.g., methyl or ethyl groups) to reduce polarity while retaining basicity.
    • Bioisosteric replacement of pyrimidine with pyridine to lower molecular weight, as seen in CNS-active analogs .
    • LogD optimization (target ~2–3) via fluorination or trifluoromethyl substitution, enhancing lipid bilayer permeability .

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